Product packaging for 4-Cyclopropyl-2,6-dimethylphenol(Cat. No.:)

4-Cyclopropyl-2,6-dimethylphenol

Cat. No.: B8662221
M. Wt: 162.23 g/mol
InChI Key: VHHSKDOVZHJECP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropyl-2,6-dimethylphenol is a chemical compound of significant interest in synthetic and medicinal chemistry, characterized by the presence of a cyclopropyl group attached to a dimethylphenol scaffold. The strategic incorporation of a cyclopropyl group into molecular architectures is a well-established tactic in drug discovery. This moiety is considered a privileged structure due to its ability to enhance metabolic stability and improve the overall drug-like properties of a molecule. The strong carbon-hydrogen bonds in the cyclopropyl ring can confer increased resistance to oxidative degradation in biological systems, making it a valuable feature for optimizing pharmacokinetic profiles . This compound serves as a versatile building block and key synthetic intermediate for the development of novel bioactive molecules. The phenol functional group allows for further chemical modifications, such as O-alkylation, while the cyclopropyl group can be leveraged to explore structure-activity relationships. Research into analogous compounds, particularly 2,6-dimethylphenol, indicates its utility as an intermediate in the production of antioxidants, polymers, and other fine chemicals . Furthermore, patents disclose that structurally similar phenolic compounds bearing cyclopropyl groups have been investigated for their utility in agricultural chemistry, specifically as intermediates in the synthesis of herbicidal agents . The synthetic methodology for creating such cyclopropyl-heteroatom linkages has been advanced through developments in copper-catalyzed Chan-Lam coupling, providing efficient routes to these valuable structures . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O B8662221 4-Cyclopropyl-2,6-dimethylphenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

4-cyclopropyl-2,6-dimethylphenol

InChI

InChI=1S/C11H14O/c1-7-5-10(9-3-4-9)6-8(2)11(7)12/h5-6,9,12H,3-4H2,1-2H3

InChI Key

VHHSKDOVZHJECP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)C2CC2

Origin of Product

United States

Synthetic Methodologies for 4 Cyclopropyl 2,6 Dimethylphenol

Direct Synthesis Approaches

The most straightforward conceptual approach to 4-Cyclopropyl-2,6-dimethylphenol involves the direct introduction of a cyclopropyl (B3062369) group onto the aromatic ring of 2,6-dimethylphenol (B121312). This can be pursued through alkylation reactions or by employing precursors that facilitate the formation of the cyclopropyl ring in situ.

Alkylation Reactions at the Para Position of 2,6-Dimethylphenol

Direct alkylation of 2,6-dimethylphenol is a primary strategy for the synthesis of its 4-substituted derivatives. The hydroxyl group and the two methyl groups on the aromatic ring play a crucial role in directing incoming electrophiles.

The introduction of a cyclopropyl group via Friedel-Crafts type reactions presents a significant challenge due to the inherent instability of the cyclopropyl cation, which can lead to ring-opening and rearrangement products. However, modern catalytic methods offer potential solutions.

One promising strategy involves the use of transition metal catalysts. For instance, an Au(III)-catalyzed Friedel-Crafts arylation of cinnamyl alcohols with 2,6-dimethylphenol has been reported, demonstrating the feasibility of C-C bond formation at the para position of this sterically hindered phenol (B47542). nih.gov While not a direct cyclopropylation, this methodology highlights the potential for activating alcohols as electrophiles under mild conditions, which could be adapted for cyclopropyl carbinols or other suitable cyclopropyl-containing electrophiles.

Another approach could involve the use of a Lewis acid or a Brønsted acid to activate a cyclopropyl-containing electrophile, such as cyclopropyl bromide or cyclopropanol. The choice of catalyst is critical to favor the desired C-alkylation over O-alkylation of the phenolic hydroxyl group and to prevent the aforementioned rearrangement of the cyclopropyl moiety.

A summary of potential catalytic approaches is presented in the table below:

Catalyst SystemElectrophilePotential AdvantagesKey Challenges
Au(III) saltsCyclopropyl carbinolMild reaction conditions, potential for high regioselectivity.Catalyst cost, optimization required for cyclopropyl substrates.
Strong Brønsted AcidsCyclopropanolReadily available and inexpensive catalysts.Risk of cyclopropyl ring opening, potential for side reactions.
Lewis Acids (e.g., AlCl₃)Cyclopropyl bromideClassical Friedel-Crafts conditions.Harsh conditions, high risk of rearrangements and polyalkylation.

The regiochemical outcome of the alkylation of 2,6-dimethylphenol is strongly influenced by the directing effects of the substituents on the aromatic ring. The hydroxyl group is a powerful activating and ortho, para-directing group. The two methyl groups at positions 2 and 6 are also activating and ortho, para-directing.

In the case of 2,6-dimethylphenol, the ortho positions (relative to the hydroxyl group) are sterically hindered by the methyl groups. This steric hindrance significantly favors the substitution of incoming electrophiles at the para position (position 4), which is electronically activated and sterically accessible. Therefore, electrophilic substitution reactions on 2,6-dimethylphenol are expected to yield the 4-substituted product with high regioselectivity.

Stereochemical considerations are generally not a factor in the direct alkylation to form this compound, as the cyclopropyl group itself is achiral, and no new stereocenters are formed on the aromatic ring.

Phenol Functionalization with Cyclopropyl-Containing Precursors

An alternative to direct cyclopropylation is the use of precursors that already contain the cyclopropyl group, followed by the formation or modification of the phenol ring.

This approach would involve starting with a precursor that can be converted into the cyclopropyl group. For example, a suitable derivative of 2,6-dimethylphenol could be prepared that contains a functionality amenable to cyclization. One hypothetical route could involve the introduction of an allyl group at the para-position of 2,6-dimethylphenol, followed by a Simmons-Smith or related cyclopropanation reaction to form the desired cyclopropyl ring.

A more versatile approach involves the synthesis of a cyclopropyl-substituted benzene (B151609) derivative, which is then converted to the target phenol. researchgate.netoregonstate.eduorganic-chemistry.org This allows for greater control over the substitution pattern and avoids the challenges of direct alkylation on a highly substituted phenol.

A plausible multi-step synthesis could commence with a suitable cyclopropyl-substituted aromatic compound, such as cyclopropylbenzene (B146485). This starting material could then undergo a series of reactions to introduce the required methyl and hydroxyl groups. For instance, a Friedel-Crafts acylation of cyclopropylbenzene could be performed, followed by a Baeyer-Villiger oxidation to introduce the hydroxyl group. Subsequent ortho-methylation could then yield the final product. The choice of the specific sequence of reactions would be crucial to manage regioselectivity and functional group compatibility. askthenerd.comlibretexts.org

Another strategy could involve the synthesis of a highly substituted benzene ring with the desired substituents in place, which is then converted to the phenol. nih.gov For example, a suitably substituted pyrone could undergo a cycloaddition cascade reaction with a nitroalkene to construct the substituted benzene ring, which can then be transformed into the phenol. oregonstate.edu

A summary of a potential multi-step synthetic sequence is outlined below:

StepReactionStarting MaterialIntermediate/ProductKey Considerations
1Friedel-Crafts AcylationCyclopropylbenzene4-CyclopropylacetophenoneCatalyst choice to avoid cyclopropyl ring opening.
2Baeyer-Villiger Oxidation4-Cyclopropylacetophenone4-Cyclopropylphenyl acetateChoice of peroxy acid and reaction conditions.
3Hydrolysis4-Cyclopropylphenyl acetate4-CyclopropylphenolMild basic or acidic hydrolysis conditions.
4Ortho-methylation4-CyclopropylphenolThis compoundUse of a selective methylating agent and control of reaction conditions to avoid O-methylation.

Comparative Analysis of Synthetic Routes

The construction of this compound can be hypothetically achieved through two main pathways:

Route A: Suzuki-Miyaura Cross-Coupling. This approach involves the palladium-catalyzed coupling of a 4-halo-2,6-dimethylphenol derivative with a cyclopropylboron compound.

Route B: Cyclopropanation of an Alkene Precursor. This strategy entails the creation of the cyclopropane (B1198618) ring on a 4-alkenyl-2,6-dimethylphenol derivative, most commonly 4-vinyl-2,6-dimethylphenol.

A detailed comparison of these routes requires an examination of their potential for yield optimization, by-product formation, and adherence to the principles of green chemistry.

Yield Optimization and Reaction Efficiency

The efficiency of any synthetic route is a critical factor in its practical application. For the synthesis of this compound, both proposed routes offer avenues for optimization, though they present different challenges.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction. libretexts.orgorganic-chemistry.org A plausible pathway would involve the reaction of 4-bromo-2,6-dimethylphenol (B182379) with cyclopropylboronic acid. However, the direct coupling of phenols can be challenging. To improve reaction efficiency, the phenolic hydroxyl group is often converted to a more reactive triflate (OTf) group. libretexts.orgresearchgate.net The synthesis would, therefore, likely proceed via 4-bromo-2,6-dimethylphenyl triflate.

Optimization of this reaction would involve screening various palladium catalysts, ligands, bases, and solvents. Modern phosphine (B1218219) ligands, such as those of the Buchwald or SPhos type, are known to be highly effective for coupling sterically hindered substrates. acs.org The choice of base is also crucial, with inorganic bases like potassium phosphate (B84403) or cesium carbonate often employed. youtube.combeilstein-journals.org

Table 1: Hypothetical Optimization of Suzuki-Miyaura Coupling for this compound Synthesis (Analogous Data)

Catalyst/LigandBaseSolventTemp (°C)Analogous Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene100Moderate
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100High
Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane110Very High

This table is illustrative and based on data for similar Suzuki-Miyaura cross-coupling reactions. Actual yields for the synthesis of this compound may vary.

Cyclopropanation:

The Simmons-Smith reaction is a classic and reliable method for cyclopropanation and would be a likely choice for converting 4-vinyl-2,6-dimethylphenol. wikipedia.orgyoutube.com This reaction typically uses a carbenoid generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgyoutube.com The Furukawa modification, which employs diethylzinc, can enhance reactivity. nih.govtcichemicals.com

Yield optimization would focus on the choice of the carbenoid precursor and the reaction conditions. The stereospecific nature of the Simmons-Smith reaction is a significant advantage, as it would transfer the stereochemistry of the starting alkene to the cyclopropane product, although for a simple vinyl group this is not a factor. wikipedia.orgyoutube.com

Table 2: Potential Cyclopropanation Methods for 4-Vinyl-2,6-dimethylphenol (Analogous Data)

ReagentMethodSolventAnalogous Yield (%)
CH₂I₂ / Zn-CuSimmons-SmithDCMGood
CH₂I₂ / Et₂ZnFurukawa ModificationDCEHigh
CHCl₃ / KOtBuDihalocarbene AdditionChloroformModerate to Good

This table is illustrative and based on data for cyclopropanation of similar vinyl arenes. The dihalocarbene method would require a subsequent reduction step to yield the desired product.

By-product Formation and Purity Control

In the Suzuki-Miyaura coupling , potential by-products include homocoupling of the boronic acid (to form bicyclopropyl) and the aryl triflate. Protodeboronation of the cyclopropylboronic acid is another common side reaction that can reduce yield. nih.gov Careful control of reaction conditions, particularly the exclusion of oxygen and the choice of an appropriate base and catalyst system, can mitigate the formation of these impurities. rsc.org Purification is typically achieved through column chromatography.

For the cyclopropanation route , the Simmons-Smith reaction is generally clean, with the primary by-products being inorganic zinc salts, which are typically easy to remove during aqueous workup. organic-chemistry.org However, the preparation of the starting material, 4-vinyl-2,6-dimethylphenol, might introduce impurities. If a dihalocarbene approach is used, incomplete reduction of the dihalocyclopropane intermediate could lead to halogenated impurities that may be difficult to separate from the final product.

Green Chemistry Aspects in Synthesis Development

Modern synthetic chemistry places a strong emphasis on environmentally benign processes.

The Suzuki-Miyaura coupling has several green attributes, including its high atom economy and the low toxicity of the boron-containing by-products. libretexts.org Further greening of this route could involve the use of more environmentally friendly solvents, such as 2-MeTHF or even water, and the use of highly efficient catalysts at low loadings to minimize metal waste. nih.gov

The classic Simmons-Smith reaction uses stoichiometric amounts of zinc, which can generate significant metal waste. However, recent developments have focused on mechanochemical approaches that reduce or eliminate the need for bulk solvents, significantly improving the green credentials of this reaction. rsc.org The use of flow chemistry can also enhance the safety and efficiency of the Simmons-Smith reaction, particularly when dealing with potentially hazardous reagents. researchgate.net

Chemical Reactivity and Transformation of 4 Cyclopropyl 2,6 Dimethylphenol

Reactions Involving the Phenolic Hydroxyl Group

The hydroxyl group of 4-cyclopropyl-2,6-dimethylphenol is the site of several key reactions, including oxidation, etherification, and esterification. Its reactivity is modulated by steric hindrance from the adjacent methyl groups and the electronic nature of the aromatic ring.

Oxidation Pathways and Products

The oxidation of hindered phenols like 2,6-dimethylphenol (B121312) often leads to the formation of phenoxy radicals, which can then undergo further reactions. In the case of this compound, oxidation would likely produce a 4-cyclopropyl-2,6-dimethylphenoxyl radical. The fate of this radical is influenced by the reaction conditions.

One potential pathway is the coupling of two radicals. For instance, the oxidative coupling of 2,6-dimethylphenol can lead to the formation of a C-C coupled dimer, 3,5,3',5'-tetramethyl-biphenyl-4,4'-diol, particularly when mediated by reagents like (diacetoxyiodo)benzene. rsc.org Another common outcome is the formation of poly(phenylene oxide) polymers through C-O coupling, a reaction of significant industrial importance for producing materials like poly(2,6-dimethyl-1,4-phenylene oxide) (PPO). researchgate.netnih.gov

It is also conceivable that under certain oxidative conditions, the cyclopropyl (B3062369) group itself could be a site of reaction, although the phenolic ring and hydroxyl group are generally more susceptible to oxidation.

Etherification and Esterification Reactions

The phenolic hydroxyl group can undergo etherification and esterification to yield the corresponding ethers and esters. These reactions typically require the conversion of the phenol (B47542) to its more nucleophilic phenoxide form by treatment with a base.

Etherification: The Williamson ether synthesis, involving the reaction of the sodium phenoxide of this compound with an alkyl halide (e.g., methyl iodide or ethyl bromide), would be the classical route to produce the corresponding alkyl ethers.

Esterification: Similarly, esterification can be achieved by reacting the phenoxide with an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride). Direct Fischer esterification with a carboxylic acid is generally not effective for phenols.

The steric hindrance provided by the two ortho-methyl groups may necessitate more forcing reaction conditions (e.g., higher temperatures or stronger bases) to achieve high yields in both etherification and esterification reactions.

Hydrogen Bonding Interactions and Their Influence on Reactivity

The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. Intermolecular hydrogen bonding can influence the physical properties of the compound, such as its boiling point and solubility. The presence of substituents on the phenolic ring can affect the strength of these interactions. The electron-donating nature of the methyl and cyclopropyl groups would slightly increase the electron density on the oxygen atom, potentially influencing its hydrogen bond accepting capability. The acidity of the phenolic proton, a key factor in its reactivity, is also influenced by these substituents.

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl, methyl, and cyclopropyl groups.

Influence of Methyl and Cyclopropyl Substituents on Reactivity

The hydroxyl group is a powerful activating and ortho-, para-directing group. The two methyl groups at positions 2 and 6 are also activating and ortho-, para-directing. The cyclopropyl group at position 4 is known to be electron-donating and can stabilize an adjacent positive charge, thereby also acting as an activating group.

The combined effect of these three types of substituents would be a highly activated aromatic ring. However, the positions ortho to the hydroxyl group (positions 2 and 6) are blocked by the methyl groups. The position para to the hydroxyl group (position 4) is occupied by the cyclopropyl group. This leaves the meta positions (positions 3 and 5) as the only available sites for substitution. While the hydroxyl group strongly directs ortho and para, the high degree of activation of the ring might allow for substitution at the meta positions under certain conditions.

Regioselective Functionalization Studies

Specific studies on the regioselective functionalization of this compound are not readily found in the literature. However, based on the directing effects of the substituents, electrophilic aromatic substitution would be expected to occur at the positions meta to the hydroxyl group (positions 3 and 5), which are ortho to the cyclopropyl group and meta to the methyl groups.

For example, in reactions such as nitration (using nitric acid and a catalyst) or halogenation (using a halogen with a Lewis acid), the incoming electrophile would likely be directed to the 3 or 5 position. The steric bulk of the ortho-methyl groups would further disfavor any potential attack at those positions, reinforcing the likelihood of meta-substitution relative to the hydroxyl group.

Below is a hypothetical representation of potential electrophilic aromatic substitution reactions:

ReactionReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄4-Cyclopropyl-3-nitro-2,6-dimethylphenol
BrominationBr₂, FeBr₃3-Bromo-4-cyclopropyl-2,6-dimethylphenol
Friedel-Crafts AcylationCH₃COCl, AlCl₃3-Acetyl-4-cyclopropyl-2,6-dimethylphenol

It is important to note that the cyclopropyl ring can be susceptible to ring-opening under strongly acidic conditions, which might be a competing pathway in some electrophilic substitution reactions.

Reactions Involving the Cyclopropyl Moiety

The cyclopropyl group of this compound is a focal point of its reactivity, undergoing transformations that are not observed in its non-cyclopropylated analogue, 2,6-dimethylphenol. These reactions are often initiated by electrophiles, radical species, or photochemical activation, leading to a diverse array of products.

Ring-Opening Reactions and Mechanism Studies

The inherent strain energy of the cyclopropane (B1198618) ring makes it susceptible to cleavage under various conditions, leading to the formation of more stable acyclic structures. These ring-opening reactions can proceed through different mechanistic pathways, including radical and ionic intermediates.

Studies on related cyclopropyl-substituted systems provide insight into the potential ring-opening reactions of this compound. For instance, the ring-opening of cyclopropylcarbinyl radicals is a well-documented process. acs.org In the context of this compound, a radical generated at the benzylic position could trigger the opening of the cyclopropane ring to form a more stable homoallylic radical.

Mechanistic investigations on similar cyclopropane derivatives, such as cyclopropyl diols, have revealed the intricate details of palladium-catalyzed Heck-type reactions followed by ring-opening. nih.gov These studies highlight the role of the metal catalyst and the directing influence of nearby functional groups in determining the regioselectivity and stereoselectivity of the C-C bond cleavage. nih.gov While direct studies on this compound are not prevalent, it is plausible that under similar catalytic conditions, the cyclopropyl ring could undergo analogous transformations.

Oxidative radical ring-opening reactions have also been explored for various cyclopropane derivatives. nih.govresearchgate.net These reactions often involve the generation of a radical intermediate through the action of an oxidizing agent, which then undergoes ring-opening and subsequent cyclization or functionalization. nih.govresearchgate.net

The table below summarizes potential ring-opening reactions based on studies of analogous compounds.

Reaction TypeReagents/ConditionsProbable Intermediate(s)Potential Product(s)
Radical Ring-OpeningRadical Initiator (e.g., AIBN), HeatCyclopropylcarbinyl radicalHomoallylic phenol derivative
Palladium-Catalyzed Ring-OpeningPd catalyst, Aryl halideOrganopalladium intermediateRing-opened, functionalized phenol
Oxidative Ring-OpeningOxidizing agent (e.g., Mn(OAc)₃)Radical cationRing-opened and further oxidized products

Conjugate Addition Reactions

While classical conjugate addition typically involves α,β-unsaturated carbonyl compounds, activated cyclopropanes can also act as three-carbon synthons in formal conjugate addition-type reactions. Donor-acceptor cyclopropanes, for example, undergo ring-opening upon nucleophilic attack. scispace.com In the case of this compound, the electron-donating nature of the phenol ring can activate the cyclopropyl group towards electrophilic attack, which could be followed by nucleophilic capture, leading to a ring-opened product.

Although specific examples for this compound are scarce, the general reactivity pattern of cyclopropyl arenes suggests that under acidic conditions or in the presence of a Lewis acid, the cyclopropyl ring can be activated to react with various nucleophiles.

Photochemical Transformations

The photochemical behavior of cyclopropyl ketones is an area of active research, often involving ring-opening and cycloaddition reactions. youtube.com While this compound itself is not a ketone, the aromatic ring can absorb UV light, potentially leading to excited states where the cyclopropyl group can undergo transformations. Photochemical rearrangements of related aromatic cyclopropyl systems have been observed, often proceeding through radical or biradical intermediates.

For instance, photochemical studies on cyclohexanones, which can be seen as structural analogues, show complex rearrangements. youtube.com The specific photochemical transformations of this compound would depend on the excitation wavelength and the reaction medium.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving the cyclopropyl moiety is crucial for controlling the product distribution and for the rational design of new synthetic methodologies. This involves detailed kinetic studies and the direct or indirect observation of reactive intermediates.

Kinetic Studies and Reaction Rate Determination

Kinetic studies on the ring-opening of cyclopropylcarbinyl radicals have provided valuable data on the rates of these processes, which are often used as "radical clocks" to time other fast radical reactions. acs.orgacs.org The rate of ring-opening is influenced by the substituents on the cyclopropylcarbinyl radical. acs.org For a hypothetical radical derived from this compound, the rate of ring-opening would be influenced by the electronic and steric effects of the substituted phenyl ring.

The kinetics of the oxidative polymerization of the related 2,6-xylenol have been studied in detail, providing insights into the role of the catalyst and reaction conditions. researchgate.net While not directly involving the cyclopropyl group, these studies highlight the methodologies that could be applied to investigate the kinetics of reactions of this compound.

The table below presents representative kinetic data for the ring-opening of analogous cyclopropylcarbinyl radicals.

Radical PrecursorRing-Opening Rate Constant (k) at 25°C (s⁻¹)Reference
(Cyclopropylmethyl)benzene1.3 x 10⁸ acs.org
1-Cyclopropyl-1-phenylethane5.3 x 10⁷ acs.org

Intermediate Species Identification

The identification of transient intermediates is a key aspect of mechanistic studies. In the reactions of this compound, these could include radical cations, carbenium ions, or organometallic species. Techniques such as laser flash photolysis, electron paramagnetic resonance (EPR) spectroscopy, and computational modeling are often employed to characterize these fleeting species.

For example, in the study of the Heck-ring-opening of cyclopropyldiol derivatives, intermediates were characterized using computational methods (DFT). nih.gov Similarly, the formation of reactive metabolites from drugs containing a cyclopropyl moiety has been investigated, sometimes leading to the identification of the intermediate species responsible for further reactions. nih.gov While no specific intermediates have been reported for the reactions of this compound, analogies can be drawn from related systems.

Advanced Spectroscopic Elucidation of 4 Cyclopropyl 2,6 Dimethylphenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of the molecule.

The ¹H NMR spectrum of 4-cyclopropyl-2,6-dimethylphenol is anticipated to exhibit distinct signals corresponding to the aromatic, methyl, and cyclopropyl (B3062369) protons.

Aromatic Protons (H-3/H-5): The two equivalent aromatic protons at positions 3 and 5 would appear as a singlet, owing to the symmetrical substitution pattern of the benzene (B151609) ring. The electron-donating nature of the hydroxyl and alkyl groups is expected to shield these protons, placing their chemical shift in the upfield region for aromatic protons, likely around 6.7-7.0 ppm.

Methyl Protons (CH₃ at C-2/C-6): The six protons of the two equivalent methyl groups at positions 2 and 6 would also produce a singlet. Their proximity to the aromatic ring would place this signal at approximately 2.2-2.3 ppm.

Cyclopropyl Protons: The cyclopropyl group presents a more complex pattern.

The methine proton (H-7), directly attached to the aromatic ring, would be the most deshielded of the cyclopropyl protons and is expected to appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. Its chemical shift would likely fall in the range of 1.7-2.1 ppm.

The four methylene protons (H-8/H-9) on the cyclopropyl ring are diastereotopic and would therefore exhibit distinct chemical shifts, appearing as complex multiplets. These are expected in the upfield region of the spectrum, typically between 0.5 and 1.0 ppm, a characteristic feature of cyclopropyl rings.

Hydroxyl Proton (OH): The chemical shift of the phenolic hydroxyl proton is highly dependent on factors such as solvent, concentration, and temperature. It is expected to appear as a broad singlet, which could range from 4.5 to 7.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
OH4.5 - 7.5broad s
H-3, H-56.7 - 7.0s
2-CH₃, 6-CH₃2.2 - 2.3s
H-71.7 - 2.1m
H-8, H-90.5 - 1.0m

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom.

Phenolic Carbon (C-1): The carbon atom bearing the hydroxyl group is the most deshielded of the aromatic carbons due to the electronegativity of the oxygen atom, with an expected chemical shift around 150-155 ppm.

Substituted Aromatic Carbons (C-2, C-6, C-4): The carbons bearing the methyl (C-2, C-6) and cyclopropyl (C-4) substituents would have chemical shifts in the range of 125-140 ppm.

Unsubstituted Aromatic Carbons (C-3, C-5): The two equivalent unsubstituted aromatic carbons are expected to be more shielded, with a predicted chemical shift around 128-132 ppm.

Methyl Carbons (CH₃ at C-2/C-6): The carbon atoms of the two methyl groups would appear at a significantly upfield chemical shift, typically in the range of 15-20 ppm.

Cyclopropyl Carbons:

The methine carbon (C-7) of the cyclopropyl group, being attached to the aromatic ring, would be the most deshielded of the three, with an expected chemical shift of approximately 10-15 ppm.

The two equivalent methylene carbons (C-8, C-9) would be highly shielded, appearing at a very upfield chemical shift, likely between 5 and 10 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C-1150 - 155
C-4135 - 140
C-2, C-6125 - 130
C-3, C-5128 - 132
2-CH₃, 6-CH₃15 - 20
C-710 - 15
C-8, C-95 - 10

To unambiguously confirm the structure of this compound, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. Key expected correlations would include the coupling between the cyclopropyl methine proton (H-7) and the cyclopropyl methylene protons (H-8/H-9).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the proton signals to their corresponding carbon atoms, for instance, linking the aromatic proton signals to the C-3/C-5 carbons and the methyl proton signal to the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is crucial for establishing the connectivity of the different fragments of the molecule. For example, correlations would be expected between the methyl protons and the C-2/C-6 and C-1/C-3 carbons of the aromatic ring. Similarly, correlations between the cyclopropyl methine proton (H-7) and the aromatic carbons C-3, C-4, and C-5 would confirm the attachment of the cyclopropyl group to the benzene ring.

Variable temperature (VT) NMR studies could provide insights into the conformational dynamics of the this compound molecule. Specifically, these studies could investigate the rotational barrier of the cyclopropyl group with respect to the phenyl ring. At lower temperatures, the rotation might slow down sufficiently to allow for the observation of distinct signals for the different conformers, providing valuable information about the energy barriers and preferred conformations of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule.

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.

O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group. The broadness of this peak is a result of hydrogen bonding.

C-H Stretches:

Aromatic C-H stretching vibrations would appear as a group of sharp peaks just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range.

The C-H stretching vibrations of the methyl groups would be observed as strong absorptions in the 2850-3000 cm⁻¹ region.

The C-H stretching vibrations of the cyclopropyl ring are also expected in the 3000-3100 cm⁻¹ range, often overlapping with the aromatic C-H stretches.

C=C Aromatic Ring Stretches: A series of absorptions in the 1450-1600 cm⁻¹ region would be characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

C-O Stretch: The stretching vibration of the phenolic C-O bond would give rise to a strong absorption band in the 1200-1260 cm⁻¹ region.

Out-of-Plane C-H Bending: The substitution pattern on the benzene ring (1,2,3,5-tetrasubstituted) would lead to a characteristic strong absorption band in the 800-900 cm⁻¹ region due to out-of-plane C-H bending vibrations.

Table 3: Predicted FTIR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H Stretch (phenolic)3200 - 3600Strong, Broad
C-H Stretch (aromatic)3010 - 3100Medium
C-H Stretch (methyl)2850 - 3000Strong
C-H Stretch (cyclopropyl)3000 - 3100Medium
C=C Stretch (aromatic)1450 - 1600Medium to Strong
C-O Stretch (phenolic)1200 - 1260Strong
C-H Bend (out-of-plane)800 - 900Strong

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, offering a unique "fingerprint." For this compound, the Raman spectrum is characterized by a series of distinct peaks corresponding to the vibrations of its constituent functional groups and skeletal framework.

The presence of the cyclopropyl group introduces specific vibrational modes. The C-C stretching vibrations within the strained three-membered ring typically appear in the region of 1200-850 cm⁻¹. The breathing mode of the cyclopropyl ring is a particularly characteristic and strong band, often observed around 1200 cm⁻¹. Additionally, the C-H stretching vibrations of the cyclopropyl methylene groups are expected in the 3100-3000 cm⁻¹ region.

The dimethyl-substituted phenol (B47542) moiety also contributes significantly to the Raman spectrum. Aromatic C-C stretching vibrations are typically observed in the 1600-1400 cm⁻¹ range. The C-O stretching of the phenolic hydroxyl group and the C-H in-plane and out-of-plane bending vibrations of the aromatic ring also give rise to characteristic bands. The O-H stretching vibration is generally a broad band in the 3600-3200 cm⁻¹ region.

Table 1: Predicted Characteristic Raman Shifts for this compound

Vibrational ModePredicted Raman Shift (cm⁻¹)
Aromatic C-H Stretch3100-3000
Methyl C-H Stretch2950-2850
O-H Stretch3600-3200 (broad)
Aromatic C=C Stretch1620-1580
Aromatic C-C Stretch1500-1400
Cyclopropyl Ring Breathing~1200
C-O Stretch1300-1200
Cyclopropyl C-C Stretch1050-1000

Note: The data in this table is predicted based on characteristic group frequencies and data from analogous compounds. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum provides insights into the conjugation of the aromatic system.

Electronic Transitions and Aromatic System Conjugation

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* transitions within the benzene ring. Phenolic compounds typically exhibit two main absorption bands: the E2-band (around 200-230 nm) and the B-band (around 250-290 nm).

The substitution of the phenol ring with two methyl groups and a cyclopropyl group influences the position and intensity of these absorption maxima (λmax). The electron-donating nature of the alkyl (methyl and cyclopropyl) and hydroxyl groups causes a bathochromic shift (red shift) of these bands to longer wavelengths compared to unsubstituted benzene. The cyclopropyl group, due to the p-character of its C-C bonds, can conjugate with the aromatic π-system, further influencing the electronic transitions. This conjugation is generally weaker than that of a double bond but is still significant.

Solvent Effects on Absorption Spectra

The polarity of the solvent can have a noticeable effect on the UV-Vis absorption spectrum of this compound. In polar solvents, the phenolic hydroxyl group can form hydrogen bonds with solvent molecules. This interaction can affect the energy levels of the electronic orbitals involved in the transitions.

For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic shift. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent. For n → π* transitions, which involve the non-bonding electrons of the oxygen atom, an increase in solvent polarity typically results in a hypsochromic shift (blue shift). This is due to the stabilization of the ground state through hydrogen bonding, which increases the energy required for the transition.

Table 2: Predicted UV-Vis Absorption Maxima (λmax) of this compound in Different Solvents

SolventPolarityPredicted λmax (nm) - B-band
HexaneNon-polar~275
EthanolPolar, Protic~280
AcetonitrilePolar, Aprotic~278

Note: The data in this table is predicted based on known solvent effects on similar phenolic compounds. Actual experimental values may vary.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed investigation of a molecule's geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 4-Cyclopropyl-2,6-dimethylphenol, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to predict bond lengths, bond angles, and dihedral angles. researchgate.net

The geometry of the 2,6-dimethylphenol (B121312) portion of the molecule is well-established, with the hydroxyl group and two methyl groups attached to the benzene (B151609) ring. nih.gov The introduction of a cyclopropyl (B3062369) group at the para position (position 4) would influence the electronic distribution within the benzene ring. The bond lengths and angles of the cyclopropyl group itself are constrained by its three-membered ring structure. dalalinstitute.com The C-C bond connecting the cyclopropyl group to the phenyl ring would be a key parameter determined through geometry optimization.

The electronic structure, also elucidated by DFT, would reveal how the electron density is distributed across the molecule. The electron-donating nature of the hydroxyl and methyl groups, along with the unique electronic properties of the cyclopropyl group, would impact the aromatic system. The cyclopropyl group can interact with the π-system of the benzene ring, a phenomenon that has been studied in compounds like cyclopropylbenzene (B146485). nist.gov

Table 1: Representative DFT-Calculated Properties for Related Phenols

CompoundMethodCalculated PropertyValue
2,6-Dimethyl-4-nitrophenolHF/6-311++G(d,p)Bond Length (C-N)1.46 Å
2,6-Dimethyl-4-nitrophenolB3LYP/6-311++G(d,p)Bond Length (C-N)1.48 Å
Halogenated PhenolsB3LYP/6-31G(d,p)Dipole MomentVaries

This table presents data for a related substituted phenol (B47542) to illustrate the types of parameters obtained from DFT calculations. researchgate.netresearchgate.net Specific values for this compound would require dedicated computational studies.

Calculation of Molecular Orbitals (HOMO-LUMO Gap Analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a measure of the molecule's excitability. schrodinger.com A smaller gap generally indicates a more reactive molecule.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, influenced by the hydroxyl and methyl substituents. The LUMO would likely be distributed over the aromatic system as well. The presence of the cyclopropyl group, which can donate electron density to the ring, would be expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap compared to unsubstituted phenol.

Computational studies on similar molecules, such as various substituted phenols, have shown that the nature of the substituents significantly modulates the HOMO-LUMO gap. researchgate.net For instance, electron-withdrawing groups tend to lower the energies of both HOMO and LUMO, while electron-donating groups raise them.

Table 2: Theoretical HOMO-LUMO Gap for a Related Compound

CompoundMethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
p-(dimethylamino)azobenzeneDFT/B3LYP/6-311G++-5.23-1.473.76

This table provides an example of a calculated HOMO-LUMO gap for a complex organic molecule. researchgate.net The values for this compound would be specific to its unique electronic structure.

Electrostatic Potential Maps and Charge Distribution

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is generated by calculating the electrostatic potential at the surface of the molecule. These maps are color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the ESP map would be expected to show a region of high electron density around the oxygen atom of the hydroxyl group, making it a likely site for electrophilic attack. The hydrogen of the hydroxyl group would, in turn, be a region of positive potential. The aromatic ring would exhibit a more nuanced distribution of charge due to the interplay of the hydroxyl, methyl, and cyclopropyl substituents. Understanding this charge distribution is critical for predicting intermolecular interactions.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a view of how a molecule behaves over time. MD simulations are particularly useful for exploring the conformational landscape and intermolecular interactions. nih.gov

Conformational Landscape Exploration

The conformational landscape of a molecule refers to the different spatial arrangements of its atoms that can be achieved through bond rotations. For this compound, the primary conformational flexibility arises from the rotation of the cyclopropyl group relative to the plane of the phenyl ring and the orientation of the hydroxyl proton.

Studies on cyclopropylbenzene have shown that the most stable conformation is one where the plane of the cyclopropyl ring is perpendicular to the plane of the benzene ring. nist.gov This arrangement allows for optimal electronic interaction between the cyclopropyl group and the aromatic π-system. A similar preference would be expected for this compound. MD simulations could explore the energy barriers associated with the rotation of the cyclopropyl group and the hydroxyl group, identifying the most populated conformational states at a given temperature. The conformation of larger cycloalkanes is known to be influenced by a balance of angle strain and torsional strain. dalalinstitute.comlibretexts.org

Intermolecular Interactions and Aggregation Behavior

In the solid or liquid phase, molecules of this compound would interact with each other. MD simulations can predict the nature and strength of these intermolecular interactions, which govern the bulk properties of the compound. The primary intermolecular interaction would be hydrogen bonding between the hydroxyl group of one molecule and the oxygen atom of another.

Prediction of Spectroscopic Properties

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic characteristics of molecules. These methods can provide detailed information about NMR chemical shifts and vibrational frequencies, which are crucial for the structural elucidation of compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Theoretical calculations of NMR chemical shifts have become a standard tool to aid in the assignment of experimental spectra. For substituted phenols, DFT methods, such as B3LYP with an appropriate basis set (e.g., 6-311++G(2d,2p)), have been shown to provide ¹H and ¹³C NMR chemical shifts that are in good agreement with experimental values. tandfonline.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityNotes
OH4.5 - 5.5singletPosition can vary with solvent and concentration.
Ar-H (3,5)6.8 - 7.0singletSymmetrical substitution leads to a single signal for both aromatic protons.
CH (cyclopropyl)0.8 - 1.2multipletMethine proton of the cyclopropyl group.
CH₃ (2,6)2.1 - 2.3singletProtons of the two methyl groups are equivalent.
CH₂ (cyclopropyl)0.4 - 0.8multipletMethylene (B1212753) protons of the cyclopropyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)Notes
C-OH (1)150 - 155Carbon bearing the hydroxyl group.
C-CH₃ (2,6)128 - 132Carbons bearing the methyl groups.
C-H (3,5)125 - 129Aromatic carbons bearing hydrogen.
C-Cyclopropyl (4)135 - 140Carbon bearing the cyclopropyl group.
CH (cyclopropyl)10 - 15Methine carbon of the cyclopropyl group.
CH₂ (cyclopropyl)5 - 10Methylene carbons of the cyclopropyl group.
CH₃ (2,6)15 - 20Methyl carbons.

Note: The predicted values in the tables are based on typical chemical shifts for substituted phenols and cyclopropyl-containing aromatic compounds. Actual experimental values may vary.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Theoretical frequency calculations using DFT methods can accurately predict these vibrational modes and their corresponding intensities. A normal coordinate analysis can be performed to assign the calculated frequencies to specific vibrational motions of the atoms. nih.govnih.gov

For this compound, the vibrational spectrum would be characterized by several key features:

O-H Stretch: A prominent, broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, corresponding to the stretching of the hydroxyl group. ijaemr.com

C-H Stretches: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretches from the methyl and cyclopropyl groups will appear just below 3000 cm⁻¹.

C=C Ring Stretches: Aromatic ring stretching vibrations typically give rise to a series of bands in the 1450-1600 cm⁻¹ region. ijaemr.com

O-H Bend: The in-plane bending of the O-H group is expected around 1200-1400 cm⁻¹. ijaemr.com

C-O Stretch: The C-O stretching vibration will likely appear in the 1150-1250 cm⁻¹ range.

Cyclopropyl Ring Vibrations: The cyclopropyl group will have characteristic ring deformation modes, often referred to as "ring breathing," which are typically observed at lower frequencies.

Computational simulations of the IR and Raman spectra of this compound would provide a detailed theoretical spectrum that could be used to interpret experimental data and confirm the molecular structure.

Reactivity Prediction and Reaction Pathway Analysis

Computational chemistry is a powerful tool for predicting the reactivity of molecules and for elucidating the mechanisms of chemical reactions. This is often achieved by calculating the energies of reactants, products, and transition states.

The reactivity of a phenol is often associated with the stability of the corresponding phenoxyl radical, which is formed by the abstraction of the hydrogen atom from the hydroxyl group. The O-H bond dissociation enthalpy (BDE) is a key descriptor of this reactivity, with lower BDE values indicating a more easily formed and more stable radical, and thus higher antioxidant activity. acs.orgexplorationpub.com

For this compound, the electron-donating nature of the two methyl groups at the ortho positions and the cyclopropyl group at the para position would be expected to stabilize the phenoxyl radical through hyperconjugation and resonance effects. This would lead to a lower O-H BDE compared to unsubstituted phenol. Computational methods can be used to calculate this BDE value with high accuracy. explorationpub.com

Furthermore, for any given reaction, computational methods can be used to locate the transition state structure and calculate the activation energy (the energy barrier that must be overcome for the reaction to proceed). This information is crucial for understanding reaction rates and mechanisms. For example, in oxidation reactions, the transition state for hydrogen atom abstraction from the phenolic hydroxyl group by a radical species can be modeled. acs.org

Substituted phenols, particularly 2,6-disubstituted phenols like 2,6-dimethylphenol, are important monomers for the synthesis of engineering plastics such as poly(phenylene oxide) (PPO) through oxidative coupling reactions. These reactions are often catalyzed by copper-amine complexes. academie-sciences.fr

Computational studies can be employed to unravel the intricate mechanisms of such catalytic processes. For the oxidative coupling of a phenol like this compound, theoretical calculations could be used to:

Investigate the coordination of the phenol to the metal catalyst.

Model the one-electron oxidation of the phenol to the corresponding phenoxyl radical.

Explore the different possible coupling pathways of the phenoxyl radicals (C-C vs. C-O coupling).

Determine the energetics of the various intermediates and transition states in the catalytic cycle.

By mapping out the potential energy surface of the reaction, computational chemistry can help to identify the most favorable reaction pathway and explain the observed selectivity of the catalyst. For instance, studies on the oxidation of phenol in the presence of transition-metal oxide catalysts have utilized computational approaches to understand the adsorption of reactants and the surface reaction mechanisms. osti.gov These insights are invaluable for the design of new and more efficient catalysts.

Synthesis and Chemical Applications of 4 Cyclopropyl 2,6 Dimethylphenol Derivatives and Analogues

Polymerization Reactions Utilizing 4-Cyclopropyl-2,6-dimethylphenol as a Monomer

The substitution pattern of this compound, with methyl groups blocking the ortho positions, makes it an ideal candidate for controlled polymerization reactions that proceed via the phenolic oxygen, leading to linear polymer chains.

Oxidative Coupling Polymerization for Polyphenylene Oxide Analogues

Oxidative coupling polymerization is a powerful method for synthesizing poly(phenylene oxide)s (PPOs), a class of engineering thermoplastics known for their excellent thermal stability, dimensional stability, and dielectric properties. uc.eduresearchgate.net The archetypal reaction is the copper-catalyzed aerobic oxidation of 2,6-dimethylphenol (B121312) (DMP). uc.eduacs.org This process is highly effective for phenols with substituents in both ortho positions, as it prevents C-C coupling at these sites and promotes the formation of 1,4-phenylene ether linkages. uc.edu

Given its structure, this compound is expected to undergo analogous oxidative coupling polymerization to yield a novel PPO analogue, poly(4-cyclopropyl-2,6-dimethyl-1,4-phenylene oxide). The reaction mechanism, typically involving copper-amine complexes, proceeds through the formation of phenoxy radicals or related intermediates, which then couple to extend the polymer chain. bohrium.comwikipedia.org The para-cyclopropyl group would remain as a pendant substituent on the polymer backbone, directly influencing the material's properties. While the reaction generally produces the desired polymer in high yield, a minor byproduct, the corresponding diphenoquinone, can also be formed. uc.edu The steric bulk of ortho-substituents can influence the polymer-to-diphenoquinone ratio, though the methyl groups in this case are known to strongly favor polymerization. uc.edu

Table 1: Typical Reaction Conditions for Oxidative Coupling Polymerization of 2,6-Disubstituted Phenols.
ParameterTypical ConditionsReference
Catalyst SystemCopper(I) or Copper(II) salts (e.g., CuBr, CuCl) with an amine ligand (e.g., N-butyldimethylamine, pyridine) uc.edumdpi.comnih.gov
Oxidizing AgentMolecular Oxygen (O₂) uc.eduacs.org
SolventAromatic hydrocarbons (e.g., Toluene, Chlorobenzene) often with a co-solvent like DMAc or Methanol mdpi.comacs.orgresearchgate.net
Temperature30 - 90 °C mdpi.comnih.gov
Reaction Time2 - 12 hours mdpi.comacs.org

Copolymerization with Other Monomers

Copolymerization is a versatile strategy for fine-tuning the properties of PPO-based materials. By incorporating different monomer units into the polymer chain, properties such as solubility, thermal characteristics, and flame retardancy can be precisely controlled. mdpi.comresearchgate.net For instance, the copolymerization of 2,6-dimethylphenol with functional monomers like DOPO-substituted bisphenols has been shown to enhance thermal stability and char yield. mdpi.com Similarly, copolymers with dihydroxynaphthalenes have been synthesized to introduce reactive hydroxyl groups for further modification. researchgate.net

This compound can be readily employed as a comonomer in such systems. Its copolymerization with 2,6-dimethylphenol would allow for the systematic introduction of cyclopropyl (B3062369) groups into a standard PPO backbone. The ratio of the two monomers could be varied to create a family of random copolymers with a gradient of properties. Furthermore, it could be copolymerized with other functional bisphenols to create more complex, multifunctional materials that combine the benefits of the cyclopropyl group with other desired functionalities.

Table 2: Potential Comonomers for this compound and Hypothesized Copolymer Properties.
Potential ComonomerAnticipated Effect on Copolymer PropertiesRationale
2,6-DimethylphenolTunable Tg, dielectric properties, and solubility.Allows for precise control over the concentration of cyclopropyl groups.
Tetramethylbisphenol A (TMBPA)Increased Tg, potential for creating bifunctional oligomers.TMBPA is a common comonomer for modifying thermal properties. researchgate.net
2,6-DiphenylphenolSignificantly increased thermal and oxidative stability.Incorporation of phenyl groups enhances polymer stability. researchgate.net
DOPO-containing BisphenolsEnhanced flame retardancy and thermal stability.DOPO moieties are known flame retardants. mdpi.com

Structure-Property Relationships in Novel Polymeric Materials

The properties of a polymer are intrinsically linked to its chemical structure, including chain rigidity, intermolecular forces, and free volume. mdpi.com The introduction of a cyclopropyl group into the PPO backbone is expected to have a pronounced effect on the resulting material's characteristics.

Thermal Properties: The cyclopropyl group is a rigid, strained ring structure. wikipedia.org Its incorporation as a pendant group is likely to restrict the rotational freedom of the polymer backbone, leading to an increase in the glass transition temperature (Tg) compared to standard PPO. Research on other cyclopropyl-containing polymers, such as poly(2-cyclopropyl-2-oxazoline), has demonstrated a significant elevation in Tg compared to their non-cyclic analogues. acs.org

Solubility and Mechanical Properties: The presence of the cyclopropyl group would alter the polymer's solubility profile, likely increasing its affinity for less polar organic solvents. The impact on mechanical properties would depend on how the group affects chain packing and intermolecular interactions. The increased rigidity could lead to a higher tensile modulus, but might also affect ductility. researchgate.net

Table 3: Hypothesized Property Comparison: Standard PPO vs. Poly(4-cyclopropyl-2,6-dimethyl-1,4-phenylene oxide).
PropertyStandard PPO (from 2,6-DMP)Hypothesized Poly(4-cyclopropyl-2,6-dimethyl-1,4-phenylene oxide)Reference (for PPO)
Glass Transition Temperature (Tg)~215 °C> 215 °C researchgate.net
Dielectric Constant (Dk) @ 1 MHz~2.5 - 2.7< 2.5 azom.com
Water Absorption (24h)~0.1 - 0.5%< 0.1% azom.com
SolubilitySoluble in aromatic hydrocarbons and chlorinated solvents.Enhanced solubility in non-polar solvents. researchgate.net

Role as a Building Block in Complex Organic Synthesis

Beyond polymer science, this compound serves as a valuable building block for constructing complex organic molecules. The compound features multiple reactive sites: the phenolic hydroxyl group, the activated aromatic ring, and the cyclopropane (B1198618) ring, which can participate in unique transformations. libretexts.org

Precursor for Advanced Molecular Architectures

Phenols are fundamental starting materials in organic synthesis, readily undergoing reactions at the hydroxyl group or on the aromatic ring. nih.govchemistrysteps.com The hydroxyl group of this compound can be easily converted into ethers or esters, allowing the cyclopropyl-phenyl moiety to be tethered to other molecular scaffolds.

The cyclopropane ring itself is a source of latent reactivity. While stable under many conditions, it can undergo ring-opening reactions when activated by adjacent functional groups or under specific catalytic conditions (e.g., Lewis acids, photoredox catalysis). nih.govresearchgate.net This opens pathways to linear alkyl chains or larger ring systems that would be difficult to access otherwise. nih.gov This dual reactivity makes the molecule a versatile precursor for designing advanced architectures, such as pharmaceutical intermediates or ligands for catalysis, where the defined three-dimensional structure of the cyclopropyl group can be exploited to control molecular conformation. iris-biotech.de

Reactivity in Cascade and Multicomponent Reactions

Cascade reactions (also known as domino or tandem reactions) are processes involving at least two consecutive transformations where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. wikipedia.org Multicomponent reactions (MCRs) similarly build complexity by combining three or more starting materials in one operation. frontiersin.org These strategies are highly valued for their efficiency and atom economy.

Phenols are excellent substrates for initiating such reaction sequences. researchgate.netnih.gov For this compound, a cascade could be designed to begin with a reaction at the nucleophilic hydroxyl group. For example, an oxa-Michael addition to an unsaturated ester could be followed by an intramolecular Friedel-Crafts-type cyclization onto the electron-rich aromatic ring, creating a complex heterocyclic system in a single step. researchgate.net Alternatively, a multicomponent reaction could combine the phenol (B47542), an aldehyde, and an isocyanide (an Ugi-type reaction) to rapidly assemble complex polyphenol-like structures. nih.gov The presence of the cyclopropyl group provides a unique structural and electronic handle that could influence the regioselectivity of these reactions or serve as a site for subsequent, selective transformations.

Exploration of Cyclopropyl-Mediated Electronic and Steric Effects

The introduction of a cyclopropyl group onto an aromatic phenol system, as seen in this compound, imparts unique electronic and steric characteristics that significantly influence the molecule's properties and reactivity. The three-membered ring, with its strained C-C bonds, possesses a high degree of p-character, allowing it to interact with adjacent π-systems in a manner distinct from other alkyl groups.

Influence of Cyclopropyl Group on Aromatic System Properties

The cyclopropyl group is known to act as a good π-electron donor, a characteristic that can affect the properties of the aromatic ring to which it is attached. stackexchange.com This electron-donating nature arises from the unique bonding in the cyclopropane ring, which can be described by the Walsh model, where the C-C bonds have significant p-orbital character. This allows for conjugation with the aromatic π-system, influencing the electron density of the phenol ring.

The electronic effects of a cyclopropyl group can be transmitted across the aromatic ring, influencing the reactivity of the functional groups attached to it. Studies on related compounds, such as 2-phenylcyclopropanecarboxylates, have demonstrated the transmission of electronic effects by the cyclopropane ring. acs.org In the case of this compound, the electron-donating nature of the cyclopropyl group would be expected to increase the electron density of the aromatic ring, thereby affecting the acidity of the phenolic hydroxyl group and the susceptibility of the ring to electrophilic substitution.

The interaction between the cyclopropyl group and the aromatic system can be further understood by considering its influence on conjugation and aromaticity. While the extent of this interaction is a subject of ongoing discussion, it is acknowledged that the cyclopropyl group can participate in conjugation with neighboring double bonds. stackexchange.com This interaction can stabilize adjacent positive charges, a key factor in the mechanisms of certain reactions involving cyclopropyl-substituted aromatic compounds.

The following table summarizes the expected electronic influence of the cyclopropyl group on the aromatic system of this compound based on general principles observed in related structures.

PropertyInfluence of Cyclopropyl GroupRationale
Electron Density of Aromatic Ring IncreasedThe cyclopropyl group acts as a π-electron donor through conjugation. stackexchange.com
Acidity of Phenolic -OH DecreasedIncreased electron density on the ring destabilizes the phenoxide ion.
Reactivity towards Electrophilic Aromatic Substitution IncreasedThe electron-donating nature of the cyclopropyl group activates the ring.

Stereochemical Implications of the Cyclopropyl Moiety

The stereochemistry of the cyclopropyl group itself, particularly in substituted derivatives, can have a profound impact on molecular properties and biological activity. For instance, in studies of fluorinated phenylcyclopropylamines, the trans- and cis-diastereoisomers exhibited different potencies and selectivities as enzyme inhibitors. nih.gov This highlights the importance of the relative orientation of substituents on the cyclopropane ring and the aromatic system.

In the context of this compound, the cyclopropyl group, along with the two methyl groups at the ortho positions, creates a sterically hindered environment around the phenolic hydroxyl group. This steric hindrance can affect the accessibility of the hydroxyl group and influence its reactivity in processes such as hydrogen bonding and reactions involving the phenolic proton.

Recent research has uncovered a "cyclopropyl effect" where the presence of a cyclopropyl group can enforce a specific conformation on an adjacent six-membered ring, causing substituents to favor an axial position. chemistryworld.com While this effect was observed in a cyclohexane system, it underscores the powerful stereochemical influence the cyclopropyl group can exert. In this compound, the rigid nature of the cyclopropyl group can restrict the conformational flexibility of the entire molecule.

The stereochemical implications of the cyclopropyl group in this compound are summarized in the table below.

FeatureStereochemical ImplicationPotential Consequence
Rigidity Fixed geometry of the cyclopropyl group restricts conformational freedom.Influences molecular shape and interactions with other molecules.
Steric Hindrance The cyclopropyl and ortho-methyl groups create a crowded environment around the hydroxyl group.Affects the reactivity and accessibility of the phenolic -OH.
Diastereoisomerism If the cyclopropyl ring were to be further substituted, cis/trans isomers would be possible.Different isomers could exhibit distinct chemical and biological properties. nih.gov

Concluding Remarks and Future Research Directions

Summary of Key Research Findings

The chemical compound 4-Cyclopropyl-2,6-dimethylphenol is a substituted phenol (B47542) that has been noted in chemical databases and by some suppliers, indicating its existence and availability for research purposes. It is identified with the CAS Number 914496-87-0.

While detailed research findings specifically focused on this compound are limited in publicly accessible literature, its structural components, the 2,6-dimethylphenol (B121312) core and the cyclopropyl (B3062369) group, are well-studied. The precursor, 2,6-dimethylphenol (also known as 2,6-xylenol), is a significant industrial chemical. wikipedia.orgnih.gov It is a colorless solid produced on a large scale by the methylation of phenol. wikipedia.org This precursor is primarily used in the production of polyphenylene oxide (PPO) polymers and as an intermediate for other chemicals. wikipedia.orgresearchgate.net

The introduction of a cyclopropyl group at the 4-position of the 2,6-dimethylphenol ring is expected to modify its chemical and physical properties. Cyclopropyl groups are known to introduce unique electronic and steric effects into molecules.

A patent exists for a general process to prepare 4-substituted-2,6-dimethylphenols, which suggests a potential synthetic pathway. wipo.int The method described aims to improve upon previous routes by optimizing reaction conditions and purification methods to reduce costs and environmental impact. wipo.int Another document mentions the use of this compound as a reactant in a chemical synthesis, highlighting its potential as a building block in organic chemistry. echemi.com

Identification of Remaining Research Gaps and Challenges

The primary research gap is the lack of comprehensive studies on the specific properties, reactivity, and applications of this compound itself. While information on its precursor, 2,6-dimethylphenol, is abundant, the influence of the 4-cyclopropyl substituent has not been extensively documented in peer-reviewed literature.

Key challenges for future research include:

Detailed Physicochemical Characterization: A thorough investigation of its physical and chemical properties, such as melting point, boiling point, solubility, and spectral data, is needed.

Biological Activity Screening: The biological effects of this compound are largely unknown. Screening for potential applications in areas like medicinal chemistry or as an antioxidant would be valuable.

Reactivity Studies: A systematic study of its reactivity, particularly how the cyclopropyl group influences the reactivity of the phenolic hydroxyl group and the aromatic ring, is required.

Prospective Avenues for Advanced Synthetic Methodologies

Future research could focus on developing more efficient and selective synthesis methods for this compound. A patented general method for 4-substituted-2,6-dimethylphenols provides a starting point. wipo.int This process claims to be safer and more environmentally friendly, offering high purity and yield. wipo.int

Further exploration could involve:

Catalytic Cyclopropanation: Investigating direct cyclopropanation methods on derivatives of 2,6-dimethylphenol.

Cross-Coupling Reactions: Employing modern cross-coupling strategies to attach the cyclopropyl group to a pre-functionalized 2,6-dimethylphenol ring.

Optimization of Existing Routes: Refining the conditions of the patented method to maximize yield and minimize byproducts specifically for the cyclopropyl derivative. wipo.int

Potential for Novel Material Development and Specialized Chemical Transformations

The unique structure of this compound suggests potential for new materials and chemical applications. The 2,6-dimethylphenol moiety is a known building block for high-performance polymers like PPO. researchgate.net The introduction of a cyclopropyl group could lead to polymers with modified properties, such as altered thermal stability, solubility, or mechanical characteristics.

As a chemical intermediate, it could be used in the synthesis of more complex molecules with potential applications in pharmaceuticals or agrochemicals. The presence of the reactive phenolic hydroxyl group allows for a variety of chemical transformations.

Interdisciplinary Research Opportunities

The study of this compound offers several opportunities for interdisciplinary research:

Materials Science and Polymer Chemistry: Collaboration between organic chemists and materials scientists could lead to the development of new polymers with tailored properties based on this monomer.

Medicinal Chemistry and Pharmacology: The compound could be investigated as a scaffold for new drug candidates, requiring collaboration between synthetic chemists and pharmacologists.

Computational Chemistry and Experimental Chemistry: Theoretical studies could predict the properties and reactivity of this compound, guiding experimental work and providing deeper insights into its behavior.

Q & A

Q. What analytical methods are recommended for quantifying 4-Cyclopropyl-2,6-dimethylphenol in complex mixtures?

A two-step derivatization approach coupled with high-performance liquid chromatography (HPLC) is effective. First, react hypochlorous acid/hypochlorite with 2,6-dimethylphenol to form 4-chloro-2,6-dimethylphenol. Second, add iodide ions to react with chlorine dioxide, producing iodine, which reacts with 2,6-dimethylphenol to form 4-iodo-2,6-dimethylphenol. Quantify derivatives using a calibration curve (linearity: r² = 0.999) with detection limits of 0.011 mg/L (ClO₂) and 0.009 mg/L (HOCl/OCl⁻) .

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

Use nuclear magnetic resonance (NMR) for proton and carbon environments, infrared spectroscopy (IR) for functional group analysis (e.g., phenolic -OH), and mass spectrometry (MS) for molecular weight confirmation. Cross-reference with PubChem data (InChIKey, molecular formula) to validate structural assignments .

Q. What synthetic routes are viable for preparing this compound?

Alkylation of 2,6-dimethylphenol with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ or NaOH) is a common method. Optimize reaction parameters (temperature, solvent polarity) to enhance yield and purity. Continuous flow reactors may improve scalability and efficiency .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields during synthesis?

Employ a factorial design of experiments (DoE) to systematically vary parameters (e.g., catalyst loading, temperature). Use response surface methodology (RSM) to identify optimal conditions. For example, studies on similar phenolic derivatives demonstrated yield improvements of 15–20% through DoE-guided optimization .

Q. What strategies elucidate the reaction mechanisms of this compound in catalytic systems?

Mechanistic studies can utilize isotopic labeling (e.g., deuterated solvents) to track proton transfer steps. Kinetic isotope effects (KIE) and intermediate trapping (e.g., using radical scavengers) provide insights into rate-determining steps. Computational modeling (DFT) further validates proposed pathways .

Q. How to design stability studies for this compound under environmental stressors?

Conduct accelerated stability testing under controlled conditions (e.g., UV light, humidity, oxidative agents). Monitor degradation via HPLC-MS and quantify byproducts. For example, syringyl alcohol analogs degrade via oxidation of the hydroxymethyl group, suggesting similar pathways for this compound .

Q. What methodologies assess the compound’s interactions with biological targets?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measure binding affinities. Molecular docking simulations predict interactions with enzymes (e.g., cytochrome P450). For phenolic derivatives, hydrogen bonding and hydrophobic interactions dominate target engagement .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting data arise (e.g., variable catalytic efficiency), validate methods via interlaboratory comparisons or standardized reference materials. For chromatographic assays, ensure derivatization reproducibility by controlling pH and reaction time .
  • Green Chemistry Integration : Prioritize solvent-free or aqueous-phase reactions. Catalytic asymmetric synthesis (e.g., organocatalysis) reduces waste and improves enantioselectivity, aligning with principles in Advanced Synthesis & Catalysis .

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